N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine
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Overview
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine is a synthetic peptide compound. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is of interest in various fields of scientific research due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine typically involves the following steps:
Fmoc Protection: The amino group of L-isoleucine is protected using the Fmoc group. This is achieved by reacting L-isoleucine with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Coupling Reactions: The protected L-isoleucine is then coupled with L-threonine and glycine using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final peptide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can be used to break disulfide bonds, if applicable.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine for Fmoc deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide-linked peptides, while reduction will yield free thiol groups.
Scientific Research Applications
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine has several applications in scientific research:
Chemistry: Used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: Employed in the investigation of protein-protein interactions and enzyme-substrate relationships.
Industry: Utilized in the production of specialized peptides for research and development purposes.
Mechanism of Action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group plays a crucial role in protecting the amino group during synthesis, ensuring the correct sequence and structure of the peptide. Once the Fmoc group is removed, the peptide can interact with its target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-threonine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-threonylglycine is unique due to its specific sequence and the presence of both isoleucine and threonine residues. This combination imparts distinct structural and functional properties, making it valuable for specific research applications.
Properties
CAS No. |
830321-71-6 |
---|---|
Molecular Formula |
C27H33N3O7 |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H33N3O7/c1-4-15(2)23(26(35)29-24(16(3)31)25(34)28-13-22(32)33)30-27(36)37-14-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,15-16,21,23-24,31H,4,13-14H2,1-3H3,(H,28,34)(H,29,35)(H,30,36)(H,32,33)/t15-,16+,23-,24-/m0/s1 |
InChI Key |
QKQGXQXHJHSJSD-UYADZXDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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